![molecular formula C20H25ClN2O2S B2897766 2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955612-80-3](/img/structure/B2897766.png)
2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. The analysis of chemical reactions involves studying the reactivity of the compound under various conditions and with different reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Molecular Structure
Researchers have developed methods to synthesize tetrahydroquinazoline derivatives, including those related to 2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide, via the aza Diels-Alder reaction. These derivatives are obtained from reactions involving N-(2-Chloromethylphenyl)benzenesulfonamides and N-benzylideneamines, leading to compounds with defined analytical and spectroscopic characteristics (Cremonesi et al., 2010).
Catalytic Applications
A study has synthesized N-(Quinoline-8-yl-aryl)benzenesulfonamides and used them to prepare half-sandwich ruthenium complexes. These complexes have been evaluated as catalysts for the transfer hydrogenation of acetophenone derivatives, demonstrating good activity and efficiency in producing phenylethanols (Dayan et al., 2013).
Molecular Interactions with Human Carbonic Anhydrases
Another research area involves probing the molecular interactions between human carbonic anhydrases (hCAs) and a novel class of benzenesulfonamides. Specific derivatives have shown remarkable inhibition and selectivity towards druggable isoforms of hCA, particularly hCA VII, which is expressed in the brain. This selectivity is achieved through the introduction of hydrophobic/hydrophilic functionalities (Bruno et al., 2017).
Antimicrobial and Antitumor Applications
The antimicrobial evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives has been conducted, with some compounds displaying significant activity against Gram-positive bacteria. This research underlines the potential of quinoline clubbed with sulfonamide moiety for developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Anticancer and Anti-HIV Properties
Research has also focused on the design, synthesis, and evaluation of N-(5-Chloro-8-Hydroxy-2-Styrylquinolin-7-yl)Benzenesulfonamide derivatives as HIV-1 integrase inhibitors. These studies are part of ongoing efforts to find effective treatments for HIV by targeting specific viral enzymes (Jiao et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2S/c1-2-13-23-14-5-6-17-15-16(9-10-19(17)23)11-12-22-26(24,25)20-8-4-3-7-18(20)21/h3-4,7-10,15,22H,2,5-6,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIVNWZWEQHMJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide |
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